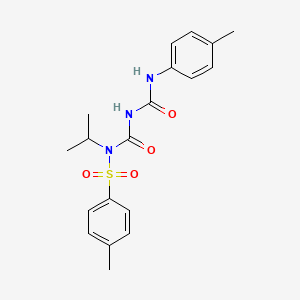

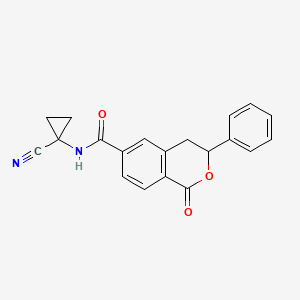

N-isopropyl-4-methyl-N-((p-tolylcarbamoyl)carbamoyl)benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, the synthesis of 1,2,3-triazole derivatives of tolbutamide started with the synthesis of 4-methyl-N-(prop-2-yn-1-ylcarbamoyl)benzenesulfonamide by a reaction of 4-methyl benzenesulfonyl isocyanate with propargyl amine . Then, 1,3-dipolar cycloaddition of the intermediate to different sulfonyl azides in the presence of Cu(I) gave 1,2,3-triazole derivatives of tolbutamide .Aplicaciones Científicas De Investigación

Photochemical Decomposition and Photoproducts

Research on sulfamethoxazole, a sulfonamide, highlights its photolability in acidic aqueous solutions, leading to multiple primary photoproducts through photoisomerization. This property is significant for understanding the environmental fate and transformation of sulfonamide compounds (Wei Zhou & D. Moore, 1994).

Inhibition of Carbonic Anhydrase and Antimetastatic Activity

Ureido-substituted benzenesulfonamides have shown to potently inhibit human carbonic anhydrases (hCAs), particularly hCAs IX and XII, which are associated with tumor growth. Such compounds exhibit both inhibition capabilities and selectivity towards transmembrane isoforms over cytosolic ones, indicating potential applications in developing antimetastatic drugs (F. Pacchiano et al., 2011).

Anti-Inflammatory and Anticancer Activities

A study on celecoxib derivatives, including sulfonamide compounds, revealed their potential as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents. These findings suggest the therapeutic applicability of sulfonamide derivatives in treating various conditions without causing significant tissue damage, highlighting the chemical's versatility in drug development (Ş. Küçükgüzel et al., 2013).

Hydrogen-Bonding Patterns

Investigations into the hydrogen-bonding patterns of sulfonamides, including benzenesulfonamide derivatives, provide insights into their molecular structures and interactions. Such structural information is crucial for understanding the compound's behavior in biological systems and for the design of new molecules with improved properties (A. Subashini et al., 2007).

Synthesis and Characterization for Medical Imaging

The synthesis and characterization of sulfonamide derivatives for potential use in positron emission tomography (PET) imaging highlight the compound's applicability in medical diagnostics. This research area explores the development of selective radioligands, contributing to the advancement of non-invasive imaging techniques (Mingzhang Gao et al., 2014).

Propiedades

IUPAC Name |

3-[(4-methylphenyl)carbamoyl]-1-(4-methylphenyl)sulfonyl-1-propan-2-ylurea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O4S/c1-13(2)22(27(25,26)17-11-7-15(4)8-12-17)19(24)21-18(23)20-16-9-5-14(3)6-10-16/h5-13H,1-4H3,(H2,20,21,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIIWTVXBYGNONW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)NC(=O)N(C(C)C)S(=O)(=O)C2=CC=C(C=C2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-isopropyl-4-methyl-N-((p-tolylcarbamoyl)carbamoyl)benzenesulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[4-(5-Ethylpyrimidin-2-yl)oxypiperidine-1-carbonyl]-1-methylpyridin-2-one](/img/structure/B2984678.png)

![4-[[1-(4-Bromophenyl)sulfonylpiperidin-3-yl]methoxy]pyridine](/img/structure/B2984680.png)

![2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N,N-di(propan-2-yl)acetamide](/img/structure/B2984687.png)

![N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-naphthamide](/img/structure/B2984690.png)

![2-Mercapto-1-(2-methoxyethyl)-5,7-dimethylpyrido[2,3-D]pyrimidin-4(1H)-one](/img/structure/B2984692.png)

![(Z)-N-(3-(2-ethoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2984693.png)

amine](/img/structure/B2984697.png)

![1-((2-chlorobenzyl)oxy)-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B2984698.png)